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Compound of Interest

Compound Name: Silver-105

Cat. No.: B1217868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and

execution of tracer experiments utilizing the radionuclide Silver-105 (¹⁰⁵Ag). This document

outlines the essential properties of ¹⁰⁵Ag, detailed protocols for radiolabeling, and

methodologies for key in vitro and in vivo experiments relevant to drug development and

biomedical research.

Introduction to Silver-105 as a Radiotracer
Silver-105 is a cyclotron-produced radionuclide with a half-life of 41.29 days, decaying by

electron capture and positron emission to stable Palladium-105.[1][2][3] Its relatively long half-

life makes it suitable for longitudinal studies, such as extended pharmacokinetic and

biodistribution assessments of large molecules like antibodies. The emission of positrons also

allows for positron emission tomography (PET) imaging, providing a non-invasive method to

track the tracer in vivo.

Table 1: Physical Properties of Silver-105
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Property Value

Half-life 41.29 days[1][2]

Decay Mode
Electron Capture (EC), Positron Emission (β+)

[1][4]

Major Gamma Emissions (keV) 280.4, 344.5, 443.7, 644.6

Positron Energy (max, MeV) 0.323[1]

Primary Decay Product Palladium-105 (stable)[4]

Production and Purification of Silver-105
The production of no-carrier-added ¹⁰⁵Ag can be achieved through the irradiation of a natural

palladium target with alpha particles in a cyclotron.[5] A common nuclear reaction is

¹⁰²Pd(α,n)¹⁰⁵Ag. Following irradiation, the ¹⁰⁵Ag must be chemically separated from the

palladium target and other potential radionuclidic impurities.

Protocol 1: Production and Purification of ¹⁰⁵Ag
Targetry: A high-purity natural palladium foil is used as the target material.

Irradiation: The palladium target is irradiated with a beam of alpha particles (e.g., 40 MeV) in

a cyclotron.[5] The beam energy and irradiation time will determine the yield of ¹⁰⁵Ag.

Target Dissolution: After a suitable cooling period to allow for the decay of short-lived

isotopes, the irradiated portion of the palladium target is dissolved in aqua regia (a mixture of

nitric acid and hydrochloric acid).[5]

Separation:

Solvent Extraction: A multi-step solvent extraction process is employed to separate the

silver radioisotopes from the bulk palladium and other metallic impurities.[5] One method

involves using di-(2-ethylhexyl)phosphoric acid (HDEHP) as a liquid cation exchanger.[5]

Ion Exchange Chromatography: Anion exchange chromatography can also be utilized for

the separation and purification of silver radioisotopes.
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Quality Control: The final product's radionuclidic and radiochemical purity should be

assessed using gamma-ray spectroscopy and radio-TLC or radio-HPLC, respectively. A

radiochemical purity of >95% is generally required for in vivo studies.

Radiolabeling with Silver-105
For biological applications, ¹⁰⁵Ag must be stably attached to a targeting molecule, such as a

peptide or an antibody. This is achieved using a bifunctional chelator, which strongly binds the

metallic radionuclide on one end and covalently attaches to the targeting molecule on the other.

Chelator Selection
The choice of chelator is critical for the in vivo stability of the radiolabeled compound. For silver,

macrocyclic chelators like derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid) are often considered due to their ability to form stable complexes with various

metal ions.

Protocol 2: ¹⁰⁵Ag-Labeling of a DOTA-conjugated
Peptide

Peptide Conjugation: The peptide of interest is first synthesized with a DOTA chelator

conjugated to a specific site, often the N-terminus or a lysine side chain. This is typically

done during solid-phase peptide synthesis.

Reaction Setup:

In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide (e.g.,

10-50 µg in a suitable buffer like 0.1 M ammonium acetate, pH 5.5).

Add the purified ¹⁰⁵Ag solution (e.g., 37-185 MBq). The exact amount will depend on the

desired specific activity.

Incubation: Gently mix the reaction and incubate at an elevated temperature (e.g., 80-95°C)

for 15-30 minutes.

Purification: The ¹⁰⁵Ag-labeled peptide is purified from unchelated ¹⁰⁵Ag and other reactants

using a C18 Sep-Pak cartridge or by radio-HPLC.
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Quality Control:

Radiochemical Purity: Determined by radio-TLC or radio-HPLC. The mobile phase will

depend on the properties of the peptide.

Specific Activity: Calculated by measuring the radioactivity of the final product and dividing

by the total mass of the peptide.

Protocol 3: ¹⁰⁵Ag-Labeling of an Antibody
Antibody Modification: The antibody is first reacted with a bifunctional chelator, such as a

DOTA-NHS ester, which reacts with lysine residues on the antibody surface.[6] The ratio of

chelator to antibody is optimized to ensure sufficient labeling without compromising the

antibody's immunoreactivity.

Purification of the Conjugate: The DOTA-conjugated antibody is purified from excess

chelator using size exclusion chromatography (e.g., a PD-10 column).

Radiolabeling:

The purified DOTA-antibody conjugate is incubated with ¹⁰⁵Ag in a suitable buffer (e.g., 0.1

M sodium acetate, pH 5.5) at 37-42°C for 1-2 hours.

Purification of the Radiolabeled Antibody: Unchelated ¹⁰⁵Ag is removed using size exclusion

chromatography.

Quality Control:

Radiochemical Purity: Assessed by radio-TLC or size exclusion radio-HPLC.

Immunoreactivity: The binding affinity of the ¹⁰⁵Ag-labeled antibody to its target antigen is

determined using an in vitro binding assay (see Protocol 4).

In Vitro Experimental Protocols
Protocol 4: In Vitro Binding Affinity Assay
This protocol determines the binding affinity (Kd) and the number of binding sites (Bmax) of the

¹⁰⁵Ag-labeled molecule.[3][7]
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Cell Culture: Culture cells expressing the target of interest to an appropriate density in multi-

well plates.

Saturation Binding:

Incubate the cells with increasing concentrations of the ¹⁰⁵Ag-labeled compound in a

suitable binding buffer.

For each concentration, a parallel set of wells should include a high concentration of the

corresponding unlabeled ("cold") compound to determine non-specific binding.

Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a

predetermined time to reach equilibrium.

Washing: Rapidly wash the cells with ice-cold buffer to remove unbound radiotracer.

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a

gamma counter.

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific

binding. Plot the specific binding versus the concentration of the radiotracer and fit the data

using non-linear regression to determine the Kd and Bmax.

Table 2: Representative In Vitro Binding Data
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Concentration of
¹⁰⁵Ag-Peptide (nM)

Total Binding
(CPM)

Non-specific
Binding (CPM)

Specific Binding
(CPM)

0.1 1500 200 1300

0.5 6500 500 6000

1.0 11000 800 10200

5.0 25000 2000 23000

10.0 30000 3500 26500

20.0 32000 5000 27000

Result Kd = 2.5 nM Bmax = 35000 CPM

In Vivo Experimental Protocols
Protocol 5: Biodistribution Study in a Rodent Model
This protocol determines the uptake and clearance of the ¹⁰⁵Ag-tracer in various organs and

tissues.[8]

Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice for oncology

studies).

Tracer Administration: Inject a known amount of the ¹⁰⁵Ag-labeled compound (e.g., 0.37-0.74

MBq) into each animal, typically via tail vein injection.

Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-

injection (e.g., 1, 4, 24, 48, and 96 hours).

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood,

heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a

calibrated gamma counter. Include standards of the injected dose to allow for decay

correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
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Data Calculation:

%ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) *

100

Table 3: Representative Biodistribution Data of an ¹⁰⁵Ag-Antibody in a Tumor-Bearing Mouse

Model (%ID/g)

Tissue 4 h 24 h 48 h 96 h

Blood 15.2 ± 2.1 8.5 ± 1.5 4.1 ± 0.8 1.5 ± 0.3

Heart 2.1 ± 0.4 1.5 ± 0.3 0.8 ± 0.2 0.3 ± 0.1

Lungs 3.5 ± 0.6 2.8 ± 0.5 1.5 ± 0.4 0.7 ± 0.2

Liver 5.8 ± 1.1 6.5 ± 1.3 5.9 ± 1.0 4.2 ± 0.8

Spleen 2.5 ± 0.5 3.1 ± 0.6 2.8 ± 0.5 2.0 ± 0.4

Kidneys 4.1 ± 0.8 3.5 ± 0.7 2.9 ± 0.6 2.1 ± 0.4

Muscle 1.2 ± 0.3 0.8 ± 0.2 0.5 ± 0.1 0.2 ± 0.1

Bone 1.8 ± 0.4 2.2 ± 0.5 2.0 ± 0.4 1.5 ± 0.3

Tumor 10.5 ± 1.8 18.2 ± 2.5 20.1 ± 3.1 18.5 ± 2.8

Protocol 6: Pharmacokinetic Analysis
This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) of the

¹⁰⁵Ag-tracer.[9]

Animal Model and Cannulation: Use cannulated animals (e.g., rats with jugular vein

cannulas) to allow for serial blood sampling.

Tracer Administration: Administer a known dose of the ¹⁰⁵Ag-labeled compound.

Blood Sampling: Collect blood samples at multiple time points (e.g., 2, 5, 15, 30, 60 minutes,

and 2, 4, 8, 24, 48, 72, 96 hours) post-injection.
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Sample Processing: Process blood samples to separate plasma.

Radioactivity Measurement: Measure the radioactivity in plasma samples using a gamma

counter.

Data Analysis: Plot the plasma concentration of the radiotracer over time. Use

pharmacokinetic modeling software to calculate key parameters such as clearance, volume

of distribution, and elimination half-life.

Table 4: Representative Pharmacokinetic Parameters of an ¹⁰⁵Ag-Peptide

Parameter Value Unit

Clearance (CL) 0.5 mL/min

Volume of Distribution (Vd) 50 mL

Elimination Half-life (t½) 69.3 min

Area Under the Curve (AUC) 2000 (ng*min)/mL
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Caption: A simplified signaling pathway for a ¹⁰⁵Ag-labeled ligand.

Experimental Workflow Diagram
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Caption: General experimental workflow for ¹⁰⁵Ag tracer development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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